molecular formula C16H14N4O4 B2419317 1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole CAS No. 860609-03-6

1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole

Cat. No. B2419317
CAS RN: 860609-03-6
M. Wt: 326.312
InChI Key: KWMPRXPVHMTRIS-UHFFFAOYSA-N
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Description

“1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole” is a compound that contains a benzimidazole core . Benzimidazole is a heterocyclic organic compound that is extensively used in therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . It is also a core structure of many commercially available drugs .


Synthesis Analysis

Benzimidazole compounds can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . The structure of the synthesized compounds can be identified by FTIR, NMR, and HRMS .


Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic structure that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .


Chemical Reactions Analysis

Benzimidazole compounds show a broad range of chemical and biological properties due to their heterocyclic structure . They are amphoteric in nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have been reported to possess antimicrobial properties . They can act as potent inhibitors of various enzymes involved in a wide range of therapeutic uses .

Anticancer Activity

Benzimidazole and its derivatives have shown promising results in anticancer studies . They have been used in the development of new drugs due to their broad range of chemical and biological properties .

Antiviral and Anti-HIV Activity

Compounds containing the benzimidazole moiety have been used in the development of antiviral and anti-HIV drugs . They have shown significant biological activity and increased bioavailability .

Antidiabetic Activity

Benzimidazole derivatives have been explored for their antidiabetic properties . They have been used in the development of drugs for the treatment of diabetes .

Anti-inflammatory and Analgesic Activity

Benzimidazole compounds have been reported to possess anti-inflammatory and analgesic properties . They have been used in the development of drugs for the treatment of inflammation and pain .

Antihypertensive Activity

Benzimidazole derivatives have been explored for their antihypertensive properties . They have been used in the development of drugs for the treatment of hypertension .

Use in Material Science

Benzimidazole derivatives have been used in the development of high thermostable materials for flexible display substrates . They have shown high glass transition temperature and low coefficient of thermal expansion .

Antiparasitic Activity

Benzimidazole compounds have been reported to possess antiparasitic properties . They have been used in the development of drugs for the treatment of parasitic infections .

Future Directions

Benzimidazole and its derivatives have been intensively studied for their potential as new generation anticancer agents . The bioactivities of these compounds can be further improved by changing their functional groups on the core structure . This is a popular method to promote new drugs to treat cancer .

properties

IUPAC Name

(6-nitro-2-phenylbenzimidazol-1-yl) N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c1-18(2)16(21)24-19-14-10-12(20(22)23)8-9-13(14)17-15(19)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMPRXPVHMTRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)ON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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